molecular formula C18H18F2N4O B4080197 N-(sec-butyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(sec-butyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B4080197
M. Wt: 344.4 g/mol
InChI Key: QUSGUOHFAFRBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as BAY 61-3606, is a potent and selective inhibitor of the protein tyrosine phosphatase SHP-2. It has shown promising results in various scientific research applications, including cancer therapy and immunotherapy.

Mechanism of Action

N-(sec-butyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide 61-3606 binds to the catalytic domain of SHP-2, inhibiting its phosphatase activity. This results in the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(sec-butyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide 61-3606 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the activity of T cells and natural killer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide 61-3606 is a potent and selective inhibitor of SHP-2, making it a valuable tool for studying the role of SHP-2 in various biological processes. However, it has been shown to have off-target effects on other phosphatases, which may complicate the interpretation of experimental results.

Future Directions

Further studies are needed to fully understand the potential therapeutic applications of N-(sec-butyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide 61-3606 in cancer and immunotherapy. Future research could focus on developing more potent and selective inhibitors of SHP-2, as well as investigating the potential use of N-(sec-butyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide 61-3606 in combination with other cancer therapies. In addition, studies could explore the use of N-(sec-butyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide 61-3606 in the treatment of autoimmune diseases.

Scientific Research Applications

N-(sec-butyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide 61-3606 has been extensively studied for its potential therapeutic applications in cancer and immunotherapy. It has been shown to inhibit the growth and proliferation of cancer cells by targeting SHP-2, a protein involved in cell signaling pathways. In addition, N-(sec-butyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide 61-3606 has been shown to enhance the efficacy of immunotherapy by increasing the activity of T cells and natural killer cells.

properties

IUPAC Name

N-butan-2-yl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N4O/c1-3-11(2)22-18(25)13-10-21-24-15(16(19)20)9-14(23-17(13)24)12-7-5-4-6-8-12/h4-11,16H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSGUOHFAFRBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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